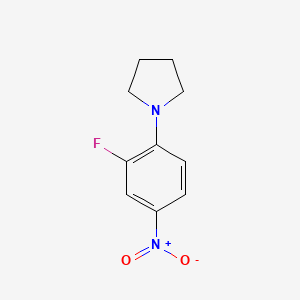

1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKXLBISYVJESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386772 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385380-74-5 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Synthesis, Properties, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The document elucidates the compound's physicochemical properties, outlines a detailed, validated protocol for its synthesis via nucleophilic aromatic substitution (SNAr), and discusses its reactivity and applications as a building block in the development of novel pharmaceutical agents. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Fluorinated Pyrrolidine Scaffolds

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and pharmacologically active compounds.[1][2] Its five-membered saturated heterocyclic structure provides a three-dimensional framework that is highly desirable in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[3][4] The incorporation of a fluorine atom onto the aromatic substituent, as seen in this compound, offers additional advantages. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5]

The presence of a nitro group on the phenyl ring further enhances the utility of this compound as a synthetic intermediate. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, making the compound a versatile precursor for further functionalization.[6] This guide will delve into the essential technical aspects of this valuable compound, providing a foundational understanding for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug discovery. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 385380-74-5 | [2] |

| Molecular Formula | C₁₀H₁₁FN₂O₂ | [2] |

| Molecular Weight | 210.20 g/mol | [2] |

| Appearance | Not specified; likely a solid | [7] |

| Purity | ≥97% (commercially available) | [2] |

| Storage Conditions | Room temperature | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. Although a full experimental spectrum for this compound is not provided in the search results, a theoretical interpretation based on its structure and data from analogous compounds is presented below. This serves as a predictive guide for researchers synthesizing or working with this molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine ring and the aromatic ring. The pyrrolidine protons would likely appear as multiplets in the upfield region (approximately 2.0-4.0 ppm). The aromatic protons would be in the downfield region (approximately 7.0-8.5 ppm), with their splitting patterns influenced by the fluorine and nitro substituents.[8][9][10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the four unique carbons of the pyrrolidine ring and the six carbons of the aromatic ring. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JC-F). The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing nitro group.[10][11]

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (210.20 g/mol ). Fragmentation patterns could provide further structural information.[8][12]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the functional groups present. Key expected peaks include strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching vibrations for the aromatic and aliphatic portions would also be present, as well as a C-F stretching vibration.[9][12]

Synthesis of this compound

The primary and most logical synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective due to the activation of the aromatic ring by the electron-withdrawing nitro group. The fluorine atom at the 2-position is a good leaving group in this context.

Reaction Principle

The SNAr mechanism involves the attack of a nucleophile (in this case, the secondary amine of pyrrolidine) on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (a fluoride ion) restores the aromaticity of the ring and yields the final product.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, field-proven protocol for the synthesis of this compound, adapted from a similar procedure for a bromo-analogue.[8] This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Pyrrolidine (C₄H₉N, CAS: 123-75-1)[1]

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To the stirred solution, add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

-

Nucleophile Addition: Slowly add pyrrolidine (1.3 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and maintain this temperature for 12 hours. The causality for heating is to provide the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.[8]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with deionized water. This will precipitate the organic product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[6][13][14][15] The pyrrolidine moiety is a key structural feature in numerous FDA-approved drugs, including those with anticancer, antiviral, and anti-inflammatory properties.[3][4][16]

The primary utility of this compound lies in its potential for further chemical modification:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This opens up a wide range of subsequent reactions, such as diazotization, amide bond formation, and the synthesis of various heterocyclic systems.

-

Further Nucleophilic Aromatic Substitution: The remaining fluorine atom, while less activated than in the starting material, can potentially undergo substitution with strong nucleophiles under more forcing conditions.

-

Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be further functionalized if desired, although its primary role in many applications is as a stable, three-dimensional scaffold.

The overall workflow for utilizing this intermediate in a multi-step synthesis is depicted below:

Caption: Workflow illustrating the use of this compound as a key intermediate.

Safety, Handling, and Disposal

As a chemical intermediate, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this compound was not found in the search results, a hazard assessment can be made based on the known hazards of its precursors and structurally similar compounds.

The reactant, pyrrolidine, is a highly flammable, harmful, and corrosive liquid.[3][17][18] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[18] Therefore, it is prudent to handle this compound with similar precautions until specific toxicological data is available.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][19]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[17]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[19]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]

Disposal:

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[17]

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The presence of multiple functional groups—the pyrrolidine ring, the fluoro substituent, and the nitro group—provides a versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, its potential applications, and essential safety information. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical building blocks will undoubtedly increase, making a thorough understanding of their chemistry essential for innovation in drug discovery.

References

-

Chemsrc. (n.d.). This compound | CAS#:385380-74-5. Retrieved January 11, 2026, from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. Retrieved January 11, 2026, from [Link]

-

CORE. (2016, October 3). Reaction Chemistry & Engineering. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved January 11, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2015, July 21). (PDF) The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. Retrieved January 11, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved January 11, 2026, from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2014, January 11). (PDF) Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Retrieved January 11, 2026, from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved January 11, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 11, 2026, from [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 7. This compound | CAS#:385380-74-5 | Chemsrc [chemsrc.com]

- 8. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. scispace.com [scispace.com]

- 11. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scllifesciences.com [scllifesciences.com]

- 16. Sigma-aldrich this compound | Sigma-Aldrich [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to the Physical Properties of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established analytical techniques, data from structurally analogous compounds, and predictive methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical experimental protocols necessary for the effective handling, characterization, and application of this compound. The guide details the molecular structure and fundamental properties, outlines rigorous experimental procedures for determining key physical parameters such as melting point and solubility, and discusses expected spectroscopic characteristics.

Introduction and Molecular Overview

This compound belongs to the class of substituted nitrophenyl-pyrrolidines, a scaffold that garners significant attention in the field of medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules.

The incorporation of a 2-fluoro-4-nitrophenyl group introduces specific electronic and steric features that can significantly influence the molecule's physical and biological properties. The nitro group is a strong electron-withdrawing group, impacting the electron density of the aromatic ring and influencing intermolecular interactions. The fluorine atom, with its high electronegativity and relatively small size, can modulate properties such as lipophilicity and metabolic stability.

A thorough understanding of the physical properties of this compound is paramount for its application in research and development. These properties dictate its behavior in various solvents, its solid-state characteristics, and its suitability for different analytical and screening techniques.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Core Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FN₂O₂ | [2] |

| Molecular Weight | 210.20 g/mol | [2] |

| Physical State | Solid (Predicted) | Inferred from related structures |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Not Experimentally Determined | - |

| Solubility | Not Experimentally Determined | - |

Experimental Determination of Physical Properties

Given the absence of published experimental data for this compound, this section provides detailed, field-proven methodologies for the determination of its key physical properties. These protocols are designed to be self-validating and are grounded in standard practices of organic chemistry.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, whereas impurities typically lead to a depression and broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Rapid Determination: The sample is heated at a rapid rate (10-20 °C/minute) to obtain an approximate melting range.

-

Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.

Figure 2: Workflow for melting point determination.

Expected Value: While no experimental value is available for the target compound, the melting point of the structurally related compound, 1-(4-Nitrophenyl)pyrrolidine, has been reported.[3] Given the presence of the additional fluorine atom, which can influence crystal packing and intermolecular forces, the melting point of this compound is anticipated to be in a similar range, likely as a crystalline solid at room temperature. For a highly pure sample, a sharp melting range of 1-2 °C is expected.

Determination of Solubility

Solubility is a fundamental property that governs the choice of solvents for reactions, purification, and formulation. A qualitative and semi-quantitative understanding of a compound's solubility in a range of solvents is essential for its practical application.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of small test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation at Room Temperature: The tubes are agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

-

Observation at Elevated Temperature: For solvents in which the compound is sparingly soluble or insoluble at room temperature, the mixture is gently heated. Any change in solubility is noted.

-

Observation upon Cooling: If the compound dissolves upon heating, the solution is allowed to cool to room temperature and then in an ice bath to observe if recrystallization occurs.

Figure 3: Workflow for qualitative solubility testing.

Predicted Solubility Profile: Based on its structure, this compound is expected to be a polar molecule. It is predicted to have low solubility in non-polar solvents like hexanes and toluene. Its solubility is likely to be higher in polar aprotic solvents such as acetone and ethyl acetate, and in polar protic solvents like methanol and ethanol. Due to the presence of the aromatic ring and the lack of highly acidic or basic functional groups, its solubility in water is expected to be low. Computational methods, such as those based on Quantitative Structure-Property Relationships (QSPR), can provide more quantitative predictions of solubility.[4][5][6]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the pyrrolidine ring. The aromatic protons will likely appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm) due to coupling with each other and with the fluorine atom. The protons on the pyrrolidine ring will appear as multiplets in the upfield region (typically 1.5-4.0 ppm). The chemical shifts of the protons adjacent to the nitrogen atom will be deshielded compared to those further away.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the nitro group being significantly deshielded. The carbons of the pyrrolidine ring will appear in the upfield region (typically 20-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2960 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-N stretching: ~1200-1350 cm⁻¹

-

C-F stretching: ~1000-1400 cm⁻¹

Conclusion

References

- Bergström, C. A., Norinder, U., & Luthman, K. (2017). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. European Journal of Pharmaceutical Sciences, 96, 236-249.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Kalainathan, S., Saravanan, M., & Ramasamy, P. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 679-684.

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, discuss its characterization, and explore its current and potential applications in drug discovery, drawing parallels with structurally related bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Core Molecular Profile

This compound is a substituted aromatic amine featuring a pyrrolidine ring attached to a nitro-activated fluorobenzene core. The electron-withdrawing nature of the nitro group in the para position and the fluorine atom in the ortho position significantly influences the molecule's reactivity, making it a valuable intermediate for further chemical elaboration.

The fundamental properties of this compound are summarized below.

Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁FN₂O₂ | [1] |

| Molecular Weight | 210.21 g/mol | |

| Alternate MW | 210.20 g/mol | [1] |

| CAS Number | 385380-74-5 | [1] |

| Appearance | Expected to be a yellowish solid | [2] |

| Purity (Typical) | ≥97% | [1] |

| Storage Conditions | Room Temperature | [1] |

Chemical Structure

The structure consists of a five-membered, saturated pyrrolidine ring bonded via its nitrogen atom to a benzene ring. The benzene ring is substituted with a fluorine atom at the C2 position (ortho to the pyrrolidine) and a nitro group at the C4 position (para to the pyrrolidine).

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly favored due to the electronic properties of the starting material, 1,2-difluoro-4-nitrobenzene.

Underlying Principles

The SₙAr mechanism relies on two key features of the aryl halide substrate:

-

Activation: The presence of a strong electron-withdrawing group (in this case, the nitro group, -NO₂) ortho or para to the leaving group (the fluorine atom) is critical. This group stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.

-

Leaving Group: Halogens, particularly fluorine, serve as effective leaving groups in this context. Although fluorine is the most electronegative halogen, its departure is facilitated by the stability of the resulting anion and the strong polarization of the C-F bond, which makes the carbon atom highly electrophilic.

The pyrrolidine acts as the nucleophile, attacking the carbon atom bearing a fluorine atom. The fluorine at the C2 position is more sterically hindered, but the regioselectivity is primarily driven by the powerful activating effect of the para-nitro group on the fluorine at C1.

Experimental Protocol

The following protocol is adapted from a similar synthesis of a bromo-analogue and represents a robust method for preparing the title compound.[2]

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Pyrrolidine[3]

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate), add potassium carbonate (3.0 eq).

-

Add pyrrolidine (1.3 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 100°C and maintain for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an equal volume of cold water.

-

The product should precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the crude product with water and dry under vacuum to afford the title compound, typically as a yellowish solid.[2]

Self-Validation and Causality:

-

Why DMF? DMF is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic attack. Its high boiling point is ideal for reactions requiring elevated temperatures.

-

Why K₂CO₃? Potassium carbonate is a mild base used to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction. This prevents the protonation of the pyrrolidine nucleophile, which would render it unreactive. Using a solid base simplifies the workup process.

-

Why excess base and nucleophile? A slight excess of pyrrolidine and a larger excess of the base ensure the reaction goes to completion by driving the equilibrium forward according to Le Châtelier's principle.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not publicly available, the expected spectroscopic data can be inferred from its structure and data from analogous compounds.[2]

-

¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons, which will be split into complex multiplets due to F-H and H-H coupling. The pyrrolidine protons will appear as two distinct multiplets in the aliphatic region (typically 2.0-3.7 ppm).

-

¹³C NMR (Carbon NMR): The spectrum will show 10 distinct carbon signals. The aromatic carbons will be in the 110-160 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant. The pyrrolidine carbons will appear in the aliphatic region.

-

Mass Spectrometry (MS): The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated molecule (C₁₀H₁₂FN₂O₂⁺).

-

FT-IR (Infrared Spectroscopy): Key vibrational bands would include C-H stretching (aromatic and aliphatic), strong asymmetric and symmetric N-O stretching from the nitro group (typically ~1520 and ~1340 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), and C-N stretching.

Applications in Research and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its conformational rigidity and ability to form hydrogen bonds make it a valuable component for designing molecules that interact with biological targets. The pyrrolidine moiety is found in drugs with diverse activities, including antiviral, anticancer, and anti-inflammatory properties.[6][7]

The specific structural motifs of this compound make it a precursor for compounds with potential therapeutic value. For instance, a closely related analog, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , has been shown to be a potent anti-inflammatory agent.[8]

Case Study: Inhibition of TLR4 Signaling

Research has demonstrated that FPP suppresses the inflammatory response induced by lipopolysaccharide (LPS) by inhibiting the dimerization of Toll-like receptor 4 (TLR4).[9] TLR4 is a key receptor in the innate immune system that recognizes bacterial LPS, triggering inflammatory signaling pathways. By preventing TLR4 dimerization, FPP effectively blocks downstream signaling, including the activation of NF-κB, a critical transcription factor for inflammatory genes.[8][9]

This suggests that the (fluoro-nitrophenyl)pyrrolidine core could serve as a foundational structure for developing a new class of anti-inflammatory drugs targeting receptor-level interactions.

Caption: Potential mechanism of action based on related compounds.

Safety, Handling, and Storage

Safety:

-

Nitroaromatic compounds should be handled with care as they can be toxic.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Conduct all manipulations in a well-ventilated fume hood.

Handling:

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is stable at room temperature.[1]

References

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.

-

Vibrant Pharma Inc. (n.d.). This compound. Retrieved from Vibrant Pharma Inc. website.[1]

-

PubMed. (2016). 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide. Journal of Immunoassay and Immunochemistry, 37(3), 307-15.[9]

-

ChemicalBook. (2016). 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis. Retrieved from ChemicalBook website.[2]

-

PubMed. (2015). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. International Immunopharmacology.[8]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia.[3]

-

Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Retrieved from Enamine website.[4]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI website.[5]

-

PMC - PubMed Central. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from PMC.[6]

-

PMC - PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from PMC.[7]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. enamine.net [enamine.net]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Introduction

In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The compound 1-(2-fluoro-4-nitrophenyl)pyrrolidine represents a class of substituted aromatic amines that are prevalent scaffolds in medicinal chemistry.[1][2] The interplay of the electron-withdrawing nitro group, the electronegative fluorine atom, and the pyrrolidine moiety creates a unique electronic and steric environment that necessitates a multi-faceted analytical approach for complete structural characterization.

This technical guide provides an in-depth, experience-driven walkthrough for the complete structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the why behind each experimental choice. Our methodology is presented as a self-validating system, where each piece of analytical data corroborates the others, leading to an unassailable structural assignment.

Part 1: Synthesis and Purification: Establishing a Foundational Purity

The journey to structural elucidation begins with the synthesis of the target compound. A logical and high-yielding synthetic route is paramount to obtaining sufficient material for analysis. Based on established reactivity patterns for halogenated nitroaromatics, a nucleophilic aromatic substitution (SNAr) reaction is the most logical approach.

Proposed Synthetic Pathway

The synthesis proceeds via the reaction of 1-fluoro-2-bromo-5-nitrobenzene with pyrrolidine. The fluorine atom ortho to the nitro group is highly activated towards nucleophilic substitution.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF, 10 mL), add pyrrolidine (1.2 eq) followed by potassium carbonate (K₂CO₃, 3.0 eq).[3]

-

Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (30 mL).

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the crude product.

Purification Protocol: Recrystallization

For analytical purposes, the highest purity is essential. Recrystallization is a cost-effective and efficient method for purifying solid organic compounds.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry in a vacuum oven at 40-50 °C.

Part 2: Spectroscopic Analysis: Assembling the Structural Puzzle

With a pure sample in hand, we can now employ a suite of spectroscopic techniques to piece together the molecule's connectivity and electronic environment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the nitro group and the aromatic ring.

Expected IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| Asymmetric NO₂ Stretch | ~1550-1500 | Strong | The strong electron-withdrawing nature of the nitro group results in a prominent, high-frequency absorption.[4][5][6] |

| Symmetric NO₂ Stretch | ~1350-1300 | Strong | This second strong absorption is characteristic of the nitro group and its presence is a key diagnostic indicator.[5] |

| C-N Stretch (Aromatic) | ~1340-1250 | Medium-Strong | Corresponds to the bond between the aromatic ring and the pyrrolidine nitrogen. |

| C-F Stretch | ~1250-1020 | Strong | The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region. |

| Aromatic C=C Bending | < 900 | Medium-Weak | The out-of-plane bending vibrations can sometimes give clues about the substitution pattern, though this can be complicated by the nitro group.[5] |

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of a molecule's mass, allowing for the unambiguous assignment of its elemental composition.

Experimental Protocol: HRMS (ESI-TOF)

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

Expected Results:

-

Formula: C₁₀H₁₁FN₂O₂

-

Molecular Weight: 210.20 g/mol

-

Calculated [M+H]⁺: 211.0883

-

Observed [M+H]⁺: A value within 5 ppm of the calculated mass confirms the elemental composition.

The fragmentation pattern can also provide structural information. A common fragmentation for pyrrolidinophenone-type compounds is the formation of an immonium ion.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will allow us to map out the complete connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring relationships through spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |

| ~8.0 | dd | 1H | Ar-H (H-5) | Coupled to H-6 (J ≈ 9.0 Hz) and H-3 (J ≈ 2.6 Hz). Downfield due to the ortho nitro group. Similar to the analogous proton in 4-(2-fluoro-4-nitrophenyl)morpholine.[8] |

| ~7.9 | ddd | 1H | Ar-H (H-3) | Coupled to H-5 (J ≈ 2.6 Hz), H-6 (J ≈ 1.0 Hz, long-range), and the ortho fluorine (JHF ≈ 13.0 Hz). The large coupling to fluorine is a key diagnostic feature.[8] |

| ~6.9 | t | 1H | Ar-H (H-6) | Coupled to H-5 (J ≈ 9.0 Hz) and the ortho fluorine (JHF ≈ 8.7 Hz). The triplet-like appearance arises from similar JHH and JHF values.[8] |

| ~3.3-3.4 | m | 4H | N-CH₂ | Protons on the carbons adjacent to the nitrogen of the pyrrolidine ring. |

| ~2.0-2.1 | m | 4H | CH₂ | Protons on the other two carbons of the pyrrolidine ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon environment. The large C-F coupling constant is a definitive marker for the carbon attached to the fluorine atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expected Couplings |

| ~153 (d) | C-F (C-2) | The carbon directly attached to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz).[8] |

| ~146 (d) | C-N (C-1) | The ipso-carbon attached to the pyrrolidine will show a smaller coupling to the ortho fluorine (²JCF ≈ 8.0 Hz).[8] |

| ~141 | C-NO₂ (C-4) | The carbon bearing the nitro group will be deshielded. |

| ~121 (d) | Ar-CH (C-3) | This carbon will exhibit a small coupling to the ortho fluorine (²JCF ≈ 3.0 Hz).[8] |

| ~117 (d) | Ar-CH (C-5) | This carbon will also show a small coupling to the fluorine. |

| ~113 (d) | Ar-CH (C-6) | This carbon will exhibit a larger coupling to the para fluorine (³JCF ≈ 6.4 Hz).[8] |

| ~50 (d) | N-CH₂ | The carbons adjacent to the nitrogen will show a small coupling to the fluorine atom. |

| ~26 | CH₂ | The other two carbons of the pyrrolidine ring. |

2D NMR Experiments (COSY, HSQC, HMBC)

To confirm these assignments, a suite of 2D NMR experiments is essential.

Caption: Workflow for NMR-based structure confirmation.

-

COSY (Correlation Spectroscopy): Will confirm the coupling between the aromatic protons (H-5 and H-6) and the protons within the two distinct methylene environments of the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will directly correlate each proton signal with the carbon signal it is attached to, confirming the assignments made from the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for piecing together the fragments. We would expect to see correlations from the pyrrolidine N-CH₂ protons to the aromatic C-1 and C-2 carbons, definitively linking the pyrrolidine ring to the phenyl ring.

Part 3: X-ray Crystallography: The Definitive 3D Structure

While spectroscopy provides irrefutable evidence of connectivity, single-crystal X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in space.[9][10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are a prerequisite. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., chloroform, ethyl acetate) at room temperature is a common and effective method.[12]

-

Data Collection: A suitable single crystal (typically >0.1 mm in its longest dimension) is mounted on a diffractometer.[9] The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.[12][13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield a final model of the atomic positions, bond lengths, and bond angles.[13]

Expected Crystallographic Data

Based on the analysis of the closely related compound 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, we can anticipate the key structural features.[12]

Anticipated Structural Features:

-

Crystal System: Likely to be monoclinic.

-

Space Group: A common space group for such molecules is P2₁/c.[12]

-

Key Bond Lengths and Angles: The analysis will confirm the expected bond lengths for C-F, C-N, and the N-O bonds of the nitro group.

-

Molecular Conformation: Crystallography will reveal the dihedral angle between the plane of the phenyl ring and the pyrrolidine ring, providing insight into the steric and electronic interactions between these two moieties.

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice will likely be stabilized by intermolecular interactions such as C-H···O hydrogen bonds involving the nitro group.[12]

Conclusion: A Unified Structural Hypothesis

References

-

Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41. Available from: [Link]

-

Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341-6351. Available from: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

-

Forrest, G. F. (1960). Polarized Infrared Radiation in the Study of the Molecular Structure of Substituted Nitrobenzenes. Journal of the Optical Society of America, 50(4), 338-341. Available from: [Link]

-

Awasthi, S. K., Sharma, C., Yadav, M., & Pandey, G. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 84, 19-24. Available from: [Link]

-

Khaikin, L. S., Kochikov, I. V., Grikina, O. E., Tikhonov, D. S., & Vilkov, L. V. (2014). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Structural Chemistry, 25, 849-873. Available from: [Link]

-

Li, H., Yao, J., Ma, X., Li, M., & Zhang, J. (2019). The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. Scientific Reports, 9(1), 1-8. Available from: [Link]

-

Blow, D. (2002). X Ray crystallography. Methods in molecular biology (Clifton, N.J.), 173, 19-38. Available from: [Link]

-

Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

-

Yang, Z. H., Chen, Z. H., An, Y. L., & Zhao, S. Y. (2016). Supporting Information for: Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. The Royal Society of Chemistry. Available from: [Link]

-

Singh, G., Kumar, M., & Bhalla, V. (2018). Electronic Supplementary Information: Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction. The Royal Society of Chemistry. Available from: [Link]

-

Segawa, H., et al. (2020). Mass spectra of (a) fluoro-a-pyrrolidinovalerophenone, (b)... ResearchGate. Available from: [Link]

-

Wang, H., et al. (2017). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. ResearchGate. Available from: [Link]

-

Grieco, A., Quereda-Moraleda, I., & Martin-Garcia, J. M. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Journal of Personalized Medicine, 14(9), 909. Available from: [Link]

-

Nguyen, T. T. H., et al. (2019). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. ResearchGate. Available from: [Link]

-

NIST. (n.d.). Pyrrolidine, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

Pavlovska, T. L., et al. (2014). The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. ResearchGate. Available from: [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. Available from: [Link]

-

Stoiber, T. L., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(13), 8816-8826. Available from: [Link]

-

Lurie, I. S., & Smith, F. P. (2013). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available from: [Link]

-

Grieco, A., Quereda-Moraleda, I., & Martin-Garcia, J. M. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Journal of Personalized Medicine, 14(9), 909. Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

1-(2-Fluoro-4-nitrophenyl)pyrrolidine spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Introduction: The Molecular Blueprint

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The substituted nitrophenyl group, meanwhile, serves as a versatile chemical handle for further synthetic transformations. Accurate structural elucidation and purity assessment are paramount for any downstream application, making a thorough understanding of its spectroscopic signature essential.

This guide provides a comprehensive analysis of the key spectroscopic data—NMR, Mass Spectrometry, and Infrared Spectroscopy—for this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to the underlying principles and experimental rationale, offering a self-validating framework for researchers to confidently identify and characterize this molecule.

Molecular Structure and Synthesis Context

The structure consists of a pyrrolidine ring attached via its nitrogen atom to a benzene ring at position C1. The benzene ring is further substituted with a fluorine atom at C2 and a nitro group at C4.

Structure:

-

Chemical Formula: C₁₀H₁₁FN₂O₂

-

Molecular Weight: 210.21 g/mol

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. In this process, a di-substituted benzene ring, such as 1,2-difluoro-4-nitrobenzene, is reacted with pyrrolidine. The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, and the fluorine atom at the ortho position is a good leaving group.

Caption: General synthesis pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The spectrum can be divided into two key regions: the aromatic region (downfield, ~6.5-8.5 ppm) and the aliphatic region (upfield, ~1.8-3.6 ppm).

Expected ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling Insights |

|---|---|---|---|---|

| ~7.9-8.1 | dd (doublet of doublets) | 1H | Ar-H (H5) | Ortho-coupled to H6 (J ≈ 9 Hz) and meta-coupled to H3 (J ≈ 2.5 Hz). Deshielded by the adjacent nitro group. |

| ~7.8-7.9 | ddd (doublet of doublet of doublets) | 1H | Ar-H (H3) | Meta-coupled to H5 (J ≈ 2.5 Hz), ortho-coupled to the fluorine atom (J ≈ 13 Hz), and weakly coupled to H6. This proton experiences the strongest deshielding due to its proximity to the nitro group and fluorine. |

| ~6.8-7.0 | t (triplet) or dd | 1H | Ar-H (H6) | Ortho-coupled to H5 (J ≈ 9 Hz) and ortho-coupled to the nitrogen of the pyrrolidine ring. The data for a similar morpholine analog shows a triplet at 6.94 ppm, suggesting similar coupling constants.[3] |

| ~3.4-3.6 | m (multiplet) | 4H | N-CH₂ (Pyrrolidine α-H) | These protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, shifting them downfield. |

| ~1.9-2.1 | m (multiplet) | 4H | CH₂-CH₂ (Pyrrolidine β-H) | These protons are further from the electronegative elements and appear more upfield, typical for pyrrolidine rings.[4] |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature for this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom into doublets.[5]

Expected ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | J(C-F) Coupling (Hz) | Assignment | Rationale |

|---|---|---|---|

| ~153-155 | d, ¹JCF ≈ 250 | C2-F | Direct one-bond coupling to fluorine results in a large splitting and a significant downfield shift.[3] |

| ~145-147 | d, ²JCF ≈ 8 | C1-N | This carbon is coupled to fluorine through two bonds. Its chemical shift is influenced by both the attached nitrogen and the adjacent fluorine. |

| ~138-140 | s | C4-NO₂ | The carbon bearing the nitro group is significantly deshielded. No direct C-F coupling is expected. |

| ~121-123 | d, ³JCF ≈ 3 | C5 | Three-bond coupling to fluorine. |

| ~117-119 | d, ⁴JCF ≈ 4 | C3 | Four-bond coupling to fluorine. |

| ~112-114 | d, ³JCF ≈ 6 | C6 | Three-bond coupling to fluorine. |

| ~50-52 | d, ³JCF ≈ 5 | N-CH₂ (α-C) | The alpha carbons of the pyrrolidine ring are coupled to the aromatic fluorine through three bonds.[3] |

| ~25-27 | s | CH₂-CH₂ (β-C) | The beta carbons are typically too far from the fluorine to show significant coupling and appear as a singlet. |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom. Since there is only one fluorine in the molecule, a single resonance is expected.

-

Expected Chemical Shift: The chemical shift will be in the typical range for an aryl fluoride.

-

Multiplicity: The signal will be split by the neighboring aromatic protons (H3 and potentially H6), likely resulting in a doublet of doublets or a more complex multiplet. This provides direct confirmation of the fluorine's position on the aromatic ring.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming its structure.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the expected primary ion would be the protonated molecule [M+H]⁺.

-

Calculated Exact Mass (C₁₀H₁₁FN₂O₂): 210.0799

-

Expected [M+H]⁺: 211.0877

-

-

Key Fragmentation Pathways: Under higher energy conditions (e.g., Electron Ionization - EI), characteristic fragments would be observed.

-

Loss of Nitro Group: A fragment corresponding to the loss of NO₂ (46 Da).

-

Pyrrolidine Ring Fragmentation: Cleavage of the pyrrolidine ring can lead to characteristic iminium ions.[6]

-

Loss of C₂H₄: A common fragmentation for pyrrolidine is the loss of ethene.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Medium | Aromatic C-H |

| 2980-2850 | C-H Stretch | Medium-Strong | Aliphatic C-H (Pyrrolidine)[7][8] |

| ~1590, ~1480 | C=C Stretch | Medium | Aromatic Ring |

| ~1520 | N-O Asymmetric Stretch | Strong | Nitro (NO₂)[9] |

| ~1340 | N-O Symmetric Stretch | Strong | Nitro (NO₂)[9] |

| ~1300-1200 | C-N Stretch | Medium-Strong | Aryl-Amine |

| ~1250-1000 | C-F Stretch | Strong | Aryl-Fluoride |

The presence of strong bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a definitive indicator of the nitro group. The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches further confirms the presence of both structural components.[9]

Experimental Protocols: A Practical Guide

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Rationale: Deuterated solvents are used to avoid large, interfering signals from the solvent itself.

-

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a ¹H spectrum using a standard pulse sequence (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire a proton-decoupled ¹³C spectrum (typically requires more scans, e.g., 1024 or more, due to the low natural abundance of ¹³C).

-

Acquire a ¹⁹F spectrum if the instrument is equipped with a fluorine-capable probe.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol 2: Mass Spectrometry Analysis (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Protocol 3: Infrared Spectroscopy (ATR-FTIR)

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Rationale: The background scan measures the ambient atmosphere (CO₂, H₂O) and instrument response, which is then subtracted from the sample spectrum.

-

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background and presents the final transmittance or absorbance spectrum.

Integrated Data Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build a cohesive and validated structural assignment.

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine [webbook.nist.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Analysis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

This guide provides a comprehensive technical exploration of the Nuclear Magnetic Resonance (NMR) analysis of 1-(2-fluoro-4-nitrophenyl)pyrrolidine, a compound of interest in drug discovery and chemical research. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices and the logic of spectral interpretation.

Introduction: The Imperative of Structural Verification

In the realm of modern synthetic chemistry, particularly within pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is paramount. This compound, with its distinct substitution pattern on the aromatic ring—a fluorine atom and a nitro group—presents a unique set of spectral features. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide will detail the theoretical underpinnings and practical methodologies for acquiring and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Theoretical Framework: Predicting the NMR Signature

The chemical structure of this compound dictates a predictable yet nuanced NMR spectrum. The molecule consists of a disubstituted benzene ring and a pyrrolidine moiety. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the electron density distribution around the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy: The aromatic region is expected to show three distinct proton signals. The proton ortho to the nitro group and meta to the fluorine will be the most deshielded. The proton ortho to the fluorine and meta to the nitro group will also be significantly deshielded and will exhibit coupling to the fluorine atom. The proton meta to both substituents will be the most shielded of the aromatic protons. The pyrrolidine ring will exhibit two sets of methylene proton signals, appearing as multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The aromatic region of the ¹³C NMR spectrum will display six signals, with the carbons directly attached to the fluorine and nitro groups being readily identifiable. The carbon bearing the fluorine will show a large one-bond coupling constant (¹JC-F), appearing as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The pyrrolidine carbons will appear in the aliphatic region.

¹⁹F NMR Spectroscopy: Due to its 100% natural abundance and spin of ½, the ¹⁹F nucleus is highly sensitive in NMR experiments.[1][2] A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal is highly sensitive to the electronic environment.[3] The fluorine signal will be split by the neighboring aromatic protons, providing valuable connectivity information.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust procedure for the NMR analysis of this compound. The steps are designed to ensure high-quality data acquisition and facilitate straightforward interpretation.

I. Sample Preparation

-

Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[4][5][6][7] Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For studies requiring different polarity or hydrogen bonding characteristics, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be utilized.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference. For ¹⁹F NMR, an external standard such as trifluorotoluene or CFCl₃ can be used, or the spectrometer's frequency can be referenced to a known standard.

II. NMR Data Acquisition

The following workflow diagram illustrates the sequential steps for acquiring a comprehensive NMR dataset for structural elucidation.

Caption: Workflow for the NMR analysis of this compound.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide singlet signals for each unique carbon atom, simplifying the spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will yield a singlet for the fluorine atom, allowing for precise chemical shift determination. A proton-coupled ¹⁹F spectrum should also be acquired to observe the through-bond couplings to the aromatic protons.

-

2D NMR (Optional): For unambiguous assignment of all signals, especially in cases of signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

Data Interpretation and Predicted Spectral Data

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| H-3 | ~8.05 | dd | C-1 (C-N) | ~145.5 |

| H-5 | ~7.95 | dd | C-2 (C-F) | ~153.5 |

| H-6 | ~6.95 | t | C-3 | ~121.0 |

| Pyrrolidine CH₂-N | ~3.4 | m | C-4 (C-NO₂) | ~140.0 |

| Pyrrolidine CH₂ | ~2.1 | m | C-5 | ~117.0 |

| C-6 | ~112.5 | |||

| Pyrrolidine CH₂-N | ~50.5 | |||

| Pyrrolidine CH₂ | ~26.0 |

Note: The chemical shifts for the aromatic protons and carbons are based on the data for 4-(2-fluoro-4-nitrophenyl)morpholine.[8] The pyrrolidine proton and carbon chemical shifts are estimated based on typical values for N-aryl pyrrolidines.

Predicted ¹⁹F NMR Data:

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift for fluorine in aromatic systems can vary significantly but is anticipated to be in the range of -110 to -130 ppm relative to CFCl₃. The signal will likely appear as a doublet of doublets due to coupling with H-3 and H-5.

Conclusion: A Pathway to Unambiguous Characterization

This technical guide provides a comprehensive framework for the NMR analysis of this compound. By integrating a sound theoretical understanding with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and related molecules. The predictive data presented herein, based on a close structural analog, offers a valuable reference point for spectral interpretation. The application of multi-nuclear NMR, including ¹H, ¹³C, and ¹⁹F experiments, provides a self-validating system for the complete and unambiguous characterization of fluorinated aromatic compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

-

Hayami, Y., & Kagawa, M. (1989). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (12), 2090-2094. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

-

Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

-

Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

- Sivasankaran, R., & Karthikeyan, J. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. Retrieved from [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2012). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. ResearchGate. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - 1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ol (C10H11FN2O3) [pubchemlite.lcsb.uni.lu]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Abstract